2-(butylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
“2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H17F3N2O2S2 and a molecular weight of 402.45. It is available from suppliers such as Smolecule and Life Chemicals Inc .
Synthesis Analysis
The synthesis of compounds containing the 4-(trifluoromethoxy)phenyl unit involves a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid. This mixture is stirred under reflux for 36 hours. Afterward, the toluene is removed, and the unrefined product is refined using column chromatography .Molecular Structure Analysis
The molecular structure of this compound includes a 4-(trifluoromethoxy)phenyl unit. This unit is an electron-withdrawing group, which can decrease the HOMO and LUMO energy levels of the compound .Chemical Reactions Analysis
The compound is part of the polydithienylpyrroles family, which can be synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound .Physical and Chemical Properties Analysis
The compound displays various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of the compound is significant, with the highest η of the compound being 379.64 cm^2 C^−1 at 1050 nm .Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research led by Swarbrick et al. (2009) discovered a series of cyclooxygenase-2 (COX-2) inhibitors, showcasing a novel arrangement of substituents. Although directly not the same, similar compounds demonstrated potent COX-2 inhibition, promising for anti-inflammatory and analgesic drug development Swarbrick, M., Beswick, P., Gleave, R.J., Green, R.H., Bingham, S., Bountra, C., ... Wiseman, J.O. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4504-4508.
Antimicrobial Properties
A study by Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems, demonstrating significant antimicrobial activities. This suggests potential applications in developing antimicrobial agents Alsaedi, A.M.R., Farghaly, T., & Shaaban, M. (2019). Molecules, 24.
Aldose Reductase Inhibition
La Motta et al. (2007) explored 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for aldose reductase inhibition, revealing their potential in managing complications of diabetes through inhibiting the enzyme and exhibiting antioxidant properties La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... Ciuffi, M. (2007). Journal of Medicinal Chemistry, 50(20), 4917-4927.
Dual Inhibitory Activity
Gangjee et al. (2008) synthesized compounds demonstrating potent dual inhibition against thymidylate synthase and dihydrofolate reductase, indicating potential in cancer therapy through targeting folate metabolism in cells Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R. (2008). Journal of Medicinal Chemistry, 51(18), 5789-5797.
Phosphodiesterase Inhibition
Dumaitre and Dodic (1996) developed a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors for cGMP specific phosphodiesterase, showcasing their potential in treating hypertension through oral administration Dumaitre, B. & Dodic, N. (1996). Journal of Medicinal Chemistry, 39(8), 1635-1644.
Future Directions
The compound has potential applications in the development of high transmittance change and high efficient multi-colored electrochromic polymers . Electrochromic materials, which can change their colors reversibly upon applying various potentials or undergoing a redox process, have received much interest due to their potential uses in auto-dimming mirrors, smart windows of architectures, energy storage devices, etc .
Properties
IUPAC Name |
2-butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S2/c1-2-3-9-26-16-21-13-8-10-25-14(13)15(23)22(16)11-4-6-12(7-5-11)24-17(18,19)20/h4-7H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRQQDCDUVNAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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